molecular formula C40H30N4 B6319132 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline CAS No. 1610471-69-6

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline

Cat. No.: B6319132
CAS No.: 1610471-69-6
M. Wt: 566.7 g/mol
InChI Key: XDTZQQXBFDIDSL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline is the formation of covalent organic frameworks (COFs). This compound acts as a tecton fluorescent probe linker with four aniline side arms extending the pyrene core at 1,3,6,8-positions .

Mode of Action

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline interacts with its targets through condensation polymerization. It forms conjugated pyrene-based COFs, such as PyDF-COF and PyBMT-COF, when combined with other compounds like 2,5-difluoroterephthalaldehyde or 2,5-bis(methylthio)terephthalaldehyde .

Biochemical Pathways

The compound plays a crucial role in the formation of COFs, which are involved in various biochemical pathways. For instance, the introduction of flexible sulfonic acid groups on the channel walls of 2D covalent organic framework PyTTA–DHTA-COF enhances intrinsic proton conductivity .

Result of Action

The result of the action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline is the formation of stable and luminescent COFs. These COFs exhibit strong fluorescence emissions in various solvents, with their emission maxima gradually red-shifting upon increasing the polarity of the solvent . They also demonstrate photocatalytic hydrogen production .

Action Environment

The action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline can be influenced by environmental factors. For instance, the presence of light can affect its fluorescence properties . Additionally, the compound’s stability and efficacy can be affected by temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline typically involves the condensation polymerization of pyrene derivatives with aniline derivatives. For instance, condensation of 4,4’,4’‘,4’‘’-(pyrene-1,3,6,8-tetrayl)tetraaniline with 2,5-difluoroterephthalaldehyde or 2,5-bis(methylthio)terephthalaldehyde can yield conjugated pyrene-based covalent organic frameworks (COFs) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield .

Scientific Research Applications

Properties

IUPAC Name

4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H30N4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-22H,41-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZQQXBFDIDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610471-69-6
Record name 4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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